molecular formula C7H6BrClS B3314413 3-(5-Bromo-2-thienyl)-2-chloro-1-propene CAS No. 951886-02-5

3-(5-Bromo-2-thienyl)-2-chloro-1-propene

Cat. No.: B3314413
CAS No.: 951886-02-5
M. Wt: 237.55 g/mol
InChI Key: GHQNTNDDGWOMDP-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)-2-chloro-1-propene is an organic compound that belongs to the class of halogenated thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)-2-chloro-1-propene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 2-thienyl derivatives followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride as the chlorinating agent. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-thienyl)-2-chloro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the double bond to a single bond.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-thienyl)-2-chloro-1-propene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues, further modulating the activity of the target proteins . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-thienyl)-2-chloro-1-propanol: Similar structure but with a hydroxyl group instead of a double bond.

    3-(5-Bromo-2-thienyl)-2-chloro-1-butanone: Similar structure but with a ketone group instead of a double bond.

    3-(5-Bromo-2-thienyl)-2-chloro-1-phenylpropane: Similar structure but with a phenyl group instead of a double bond.

Uniqueness

3-(5-Bromo-2-thienyl)-2-chloro-1-propene is unique due to its combination of halogen atoms and a thiophene ring, which imparts specific reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the thiophene ring contributes to the compound’s electronic properties, making it useful in the development of materials with specific conductive and optical characteristics .

Properties

IUPAC Name

2-bromo-5-(2-chloroprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-5(9)4-6-2-3-7(8)10-6/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQNTNDDGWOMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(S1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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